

In-Depth Technical Guide: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

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Compound of Interest

4-Amino-2-(methylthio)pyrimidine5-carbaldehyde

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This technical guide provides a comprehensive overview of **4-amino-2-** (methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active heterocyclic compounds. This document details its chemical properties, synthesis, and significant role in the development of kinase inhibitors for therapeutic applications.

Chemical Identity and Properties

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, with the IUPAC name 4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde, is a substituted pyrimidine derivative.[1] It serves as a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde



Property	Value	Reference(s)
IUPAC Name	4-amino-2- methylsulfanylpyrimidine-5- carbaldehyde	[1]
CAS Number	770-31-0	[1]
Molecular Formula	C ₆ H ₇ N ₃ OS	[2]
Molecular Weight	169.21 g/mol	[2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	183-184 °C	[2]
Boiling Point (Predicted)	379.7 ± 27.0 °C	[2]
Density (Predicted)	1.37 g/cm ³	[2]
pKa (Predicted)	2.50 ± 0.10	[3]
Solubility	Sparingly soluble in water	[1]

Table 2: Spectroscopic Data of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Spectrum Type	Data
¹H NMR (400 MHz, CDCl₃)	δ 9.78 (s, 1H), 8.42 (s, 1H), 2.55 (s, 3H)
Mass Spectrometry (LCMS)	m/z 170.1 [M+H]+

Experimental Protocols for Synthesis

Two primary methods for the synthesis of **4-amino-2-(methylthio)pyrimidine-5-carbaldehyde** are documented, starting from readily available precursors.

Method A: Oxidation of (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol



This method involves the oxidation of the corresponding primary alcohol using manganese dioxide (MnO₂).

Protocol:

- To a solution of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (1 equivalent) in chloroform, add manganese dioxide (8 equivalents).[1]
- Stir the suspension at room temperature overnight.
- Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
- Upon completion, filter the reaction mixture and wash the filter cake with chloroform.
- Combine the filtrates and concentrate under reduced pressure to yield 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde as a solid.

Method B: Reduction of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

This approach utilizes the reduction of a nitrile group to an aldehyde using a hydride reducing agent.

Protocol:

- Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
- Slowly add diisobutylaluminum hydride (DIBAL-H) (2.3 equivalents, 1.0 M solution in CH₂Cl₂) to the cooled solution.
- Stir the mixture at 0 °C for 2.5 hours.
- Quench the reaction by the careful addition of 2N hydrochloric acid and continue stirring for 20 minutes.
- Neutralize the mixture to a pH of 8 by adding a saturated solution of sodium carbonate.



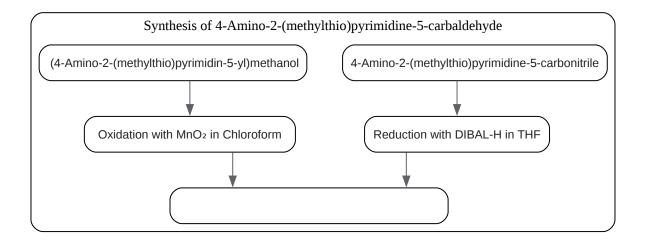




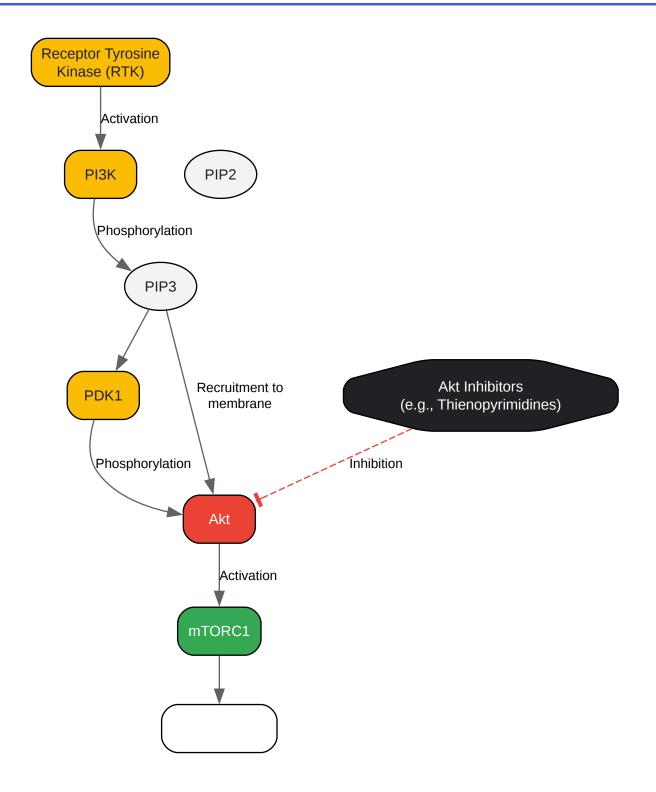
• Filter the resulting suspension through a pad of Celite and wash with a potassium carbonate solution.

• The filtrate contains the desired product, which can be isolated and purified by standard methods.[1]

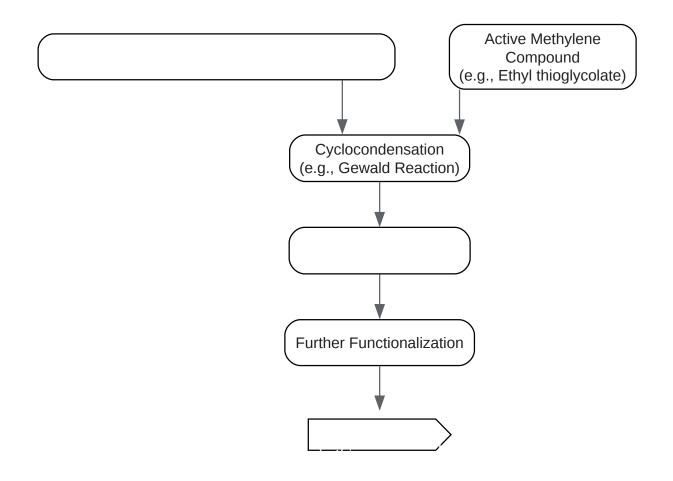












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